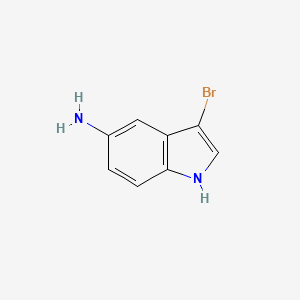

![molecular formula C17H14N4O B2416353 N-([2,4'-bipiridín]-4-ilmetil)isonicotinamida CAS No. 2034433-00-4](/img/structure/B2416353.png)

N-([2,4'-bipiridín]-4-ilmetil)isonicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide” is a compound that contains isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . This compound is used for material synthesis .

Synthesis Analysis

The biosynthesis of isonicotinamide has great advantages over chemical methods . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .Molecular Structure Analysis

The molecular formula of isonicotinamide is C6H6N2O . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .Chemical Reactions Analysis

Isonicotinamide has been used in the formation of novel mixed-ligand Cu (II) coordination compounds .Physical and Chemical Properties Analysis

Isonicotinamide has a molar mass of 122.127 g·mol −1 . It is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .Aplicaciones Científicas De Investigación

Formación de Co-Cristales y Polímeros

“N-([2,4’-bipiridín]-4-ilmetil)isonicotinamida” se ha utilizado en la formación de co-cristales y polímeros . La reacción entre [Cu(μ-OAc)(μ-Pip)(MeOH)]2 e isonicotinamida (Isn) en MeOH como solvente produjo dos pares de mezclas de tres compuestos . El ligando isonicotinamida (Isn) promovió la disposición de diferentes estructuras y también dirige principalmente la formación de los ensamblajes supramoleculares 2D y 3D .

Síntesis de Complejos de Cobre

Se prepararon dos complejos de cobre con N-(4-piridil-) isonicotinamida mediante un método de síntesis basado en solventes . Sus estructuras se identificaron mediante varios métodos espectroscópicos .

Propiedades Antimicrobianas

Los complejos de cobre sintetizados con N-(4-piridil-) isonicotinamida se han estudiado por sus propiedades antimicrobianas .

Aplicaciones de Fotocatalizador

Estos complejos de cobre también se han explorado por su potencial como fotocatalizadores .

Comportamiento Superelástico

La isonicotinamida, un compuesto relacionado con “N-([2,4’-bipiridín]-4-ilmetil)isonicotinamida”, ha mostrado un comportamiento superelástico inducido por la presión . Esto sugiere posibles aplicaciones en el desarrollo de alternativas livianas a los actuadores inorgánicos.

Ligandos Quelantes Biológicos

El ácido nicotínico y sus derivados, incluida la isonicotinamida, son excelentes ligandos quelantes biológicos . Poseen átomos donantes N, S y O que pueden coordinarse con átomos metálicos para formar complejos de coordinación .

Safety and Hazards

According to the safety data sheet, isonicotinamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . After handling, it is recommended to wash hands and skin thoroughly . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that isonicotinamide, a component of the compound, plays a significant role in the prevention and/or cure of blacktongue and pellagra .

Mode of Action

It can be inferred that the compound interacts with its targets through hydrogen bonding .

Biochemical Pathways

It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

It is known that isonicotinamide is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that the compound may have good bioavailability.

Result of Action

It is known that pharmacological inhibition of srpks, which is achieved by certain isonicotinamide-based compounds, can trigger early and late events of apoptosis .

Action Environment

The action environment of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide is influenced by various environmental factors. For instance, specific solvents lead to specific polymorphic forms of isonicotinamide. The hydrogen bonding in solution kinetically drives the nucleation towards a specific form .

Propiedades

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(15-4-8-19-9-5-15)21-12-13-1-10-20-16(11-13)14-2-6-18-7-3-14/h1-11H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUDMDLNFZACDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)

![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)

![2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)